molecular formula C15H16FN3S B2770338 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1171613-02-7

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2770338
CAS No.: 1171613-02-7
M. Wt: 289.37
InChI Key: LRVNQFCLSXUZNH-UHFFFAOYSA-N
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Description

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry research. Pyrimidines are a fundamental class of heterocyclic compounds, being core structures in DNA and RNA, and are widely investigated for their diverse pharmacological properties . This specific compound features a 2-fluorobenzylthio group at the 4-position and a pyrrolidine substituent at the 6-position of the pyrimidine ring. Research on structurally similar compounds indicates that such derivatives are promising scaffolds for developing new therapeutic agents. Pyrimidine analogs, particularly those incorporating fluorine and pyrrolidine groups, have demonstrated potent antimicrobial activities in scientific studies . For instance, closely related (4-fluorobenzylthio)pyrimidine compounds have shown promising results as antibacterial and antifungal agents in preliminary biological screenings . Furthermore, extensive research into pyrimidine derivatives has revealed that many compounds in this class exhibit notable anti-inflammatory effects, which are often attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) . The presence of the pyrrolidin-1-yl group is a feature of interest, as it is found in other biologically active pyrimidine molecules and can influence the compound's physicochemical properties and binding affinity . This product is intended for research purposes to further explore these potential mechanisms and applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVNQFCLSXUZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, thiourea, and pyrrolidine.

    Formation of Intermediate: The reaction between 2-fluorobenzyl chloride and thiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with pyrrolidine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its thioether functionality allows for various nucleophilic substitution reactions, facilitating the development of novel compounds in organic chemistry.
  • Reagent in Chemical Reactions : It can be employed as a reagent in diverse chemical reactions, including cross-coupling reactions and as a ligand in coordination chemistry.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antiviral Properties : The compound's structure suggests potential interactions with viral proteins, making it a candidate for antiviral drug development. Preliminary investigations into related compounds have demonstrated activity against influenza virus polymerase, indicating that derivatives may disrupt viral replication processes .

Medicine

  • Drug Development : The compound is being explored for its therapeutic potential in treating various diseases, including cancer and viral infections. Its ability to modulate biological pathways makes it a candidate for further medicinal chemistry research aimed at optimizing its efficacy and safety profiles.
  • Mechanism of Action : The interaction of 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine with specific molecular targets (e.g., enzymes or receptors) can lead to modulation of their activities, which is crucial for therapeutic applications.

Industry

  • Material Science : In industrial applications, this compound is utilized in the development of new materials and catalysts due to its unique chemical properties. Its stability and reactivity can be advantageous in formulating advanced materials for various applications.

Case Studies

Study FocusFindings
Antimicrobial ActivityResearch on related pyrimidine derivatives showed varying degrees of microbial inhibition compared to established antibiotics .
Antiviral ActivityInvestigations into similar compounds revealed potential as disruptors of influenza virus polymerase, highlighting the need for further studies on this compound .
Drug DevelopmentOngoing studies are assessing the compound's efficacy in targeting specific diseases, with promising preliminary results suggesting significant biological activity.

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine with structurally or functionally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred biological activities.

Structural Analogs in TRK Kinase Inhibition

Compound A : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

  • Key Differences: Core Structure: Compound A employs a pyrazolo[1,5-a]pyrimidine core, whereas the target compound uses a simpler pyrimidine scaffold. Substituents: The 2,5-difluorophenyl group in Compound A may enhance selectivity for TRK kinases compared to the 2-fluorobenzylthio group in the target compound. Activity: TRK inhibitors with pyrazolo-pyrimidine cores demonstrate nanomolar potency in preclinical models, attributed to optimized binding interactions with the kinase hinge region .

Fluorinated Derivatives with Pyrimidine Cores

Compound D : 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

  • Similarity : Shares a 2-fluorobenzyl group but lacks the thioether and pyrrolidine substituents.
  • Activity : Pyrazolo-pyridine-pyrimidine hybrids exhibit antitumor activity via DNA intercalation, suggesting divergent mechanisms compared to kinase-targeted compounds like the target molecule .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Indicated Applications
This compound Pyrimidine 2-Fluorobenzylthio, Pyrrolidin-1-yl ~305.4 Kinase inhibition (inferred)
Compound A (TRK inhibitor) Pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl, Pyrazol-1-yl ~398.3 Oncology (TRK inhibition)
Compound B (4-Amino-6-phenylpyrimidine) Pyrimidine Phenyl, Amino ~187.2 Chemical intermediate
Compound C (B87) Pyrimidine Benzothiophen-2-yl, Piperazin-pyrrolidinone ~431.5 CNS-targeted therapies
Compound D Pyrazolo-pyridine-pyrimidine 2-Fluorobenzyl, Triamine ~354.3 Antitumor (DNA intercalation)

Research Findings and Implications

  • Substituent Impact : The 2-fluorobenzylthio group in the target compound balances lipophilicity and metabolic resistance, whereas bulkier substituents (e.g., benzothiophene in B87) may limit bioavailability.
  • Synthetic Feasibility : The target compound’s synthesis likely requires selective thioether formation, contrasting with palladium-catalyzed cross-coupling methods used for phenyl-substituted analogs .
  • Therapeutic Potential: While TRK inhibitors like Compound A prioritize kinase domain interactions, the target compound’s simpler scaffold could allow broader SAR exploration for non-oncology targets (e.g., antimicrobial or anti-inflammatory applications).

Biological Activity

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidine derivatives. It has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C15_{15}H16_{16}FN3_3S
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 1171613-02-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential pathways involving cell cycle regulation and apoptosis induction.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of the compound.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines, including HT-29 (colon cancer) and COLO-205. It exhibited significant cytotoxicity with IC50_{50} values indicating effective growth inhibition compared to standard drugs like Cabozantinib .
    • A study reported IC50_{50} values of 4.07 μM and 4.98 μM against HT-29 and COLO-205 cells, respectively, demonstrating its potential as a potent anticancer agent .
  • Mechanistic Studies :
    • Molecular docking studies indicated that the compound interacts with key amino acids in the VEGFR-2 active site, suggesting its role as a VEGFR-2 kinase inhibitor . This interaction is crucial for its anticancer efficacy as VEGFR-2 plays a significant role in tumor angiogenesis.

Antimicrobial Activity

Research into the antimicrobial properties of this compound suggests that it may possess significant antibacterial and antifungal activities:

  • In Vitro Studies :
    • Preliminary assays have shown that the compound exhibits inhibitory effects against various bacterial strains, although specific IC50_{50} values were not detailed in the available literature .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to viral infections:

Data Summary Table

Activity TypeCell Line/PathogenIC50_{50} ValueReference
AnticancerHT-294.07 μM
AnticancerCOLO-2054.98 μM
AntimicrobialVarious Bacterial StrainsNot Specified
AntiviralNot SpecifiedNot Specified

Case Studies

A notable case study involved the synthesis and evaluation of similar pyrimidine derivatives that demonstrated improved biological activities compared to existing drugs. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction intermediates be stabilized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution to introduce the (2-fluorobenzyl)thio group and a coupling reaction for the pyrrolidine moiety. Key steps include:
  • Thiolation using 2-fluorobenzyl thiol under basic conditions (e.g., NaH in DMF) to functionalize the pyrimidine core at the 4-position .
  • Coupling pyrrolidine to the 6-position via Buchwald-Hartwig amination or SNAr reactions, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Stabilize intermediates by maintaining inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during thiolation to prevent oxidation of the thiol group .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer: Use a combination of:
  • ¹H/¹³C NMR : To assign aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl) and pyrrolidine methylene signals (δ 1.8–2.5 ppm). ¹⁹F NMR confirms fluorine integration (δ -110 to -120 ppm) .
  • HRMS : Validate molecular weight (calculated for C₁₅H₁₆FN₃S: 293.34 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related pyrimidine-thione structures .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrrolidin-1-yl group, given competing side reactions?

  • Methodological Answer:
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with electron-rich ligands (e.g., DavePhos) to enhance coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states, or switch to toluene for better ligand solubility .
  • Temperature Control : Lower reaction temperatures (50–70°C) reduce decomposition but may prolong reaction times; microwave-assisted synthesis can mitigate this .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to isolate variables .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and tautomeric forms (e.g., thione vs. thiol) that may affect activity .
  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and compare with enzyme inhibition IC50 values .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of the 2-fluorobenzylthio substituent?

  • Methodological Answer:
  • Analog Synthesis : Replace the 2-fluorobenzyl group with 4-fluorobenzyl or chlorobenzyl variants to assess electronic effects .
  • Biological Testing : Compare inhibition profiles against kinases (e.g., EGFR, Src) to identify substituent-dependent selectivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in NMR spectra between synthesized batches?

  • Methodological Answer:
  • Parameter Consistency : Ensure identical solvent (e.g., DMSO-d6), temperature, and concentration across batches .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized thioether to sulfone) that may skew integration .
  • Dynamic Effects : Analyze variable-temperature NMR to identify conformational exchange broadening in pyrrolidine protons .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer:
  • Gene Knockdown : Use siRNA to silence putative targets (e.g., PI3K) and assess rescue of compound-induced effects .
  • Metabolic Labeling : Incorporate ³H-thymidine to test if pyrimidine biosynthesis is disrupted, a common off-target effect .
  • Proteomics : Perform phosphoproteomic profiling to map signaling pathways modulated by the compound .

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